Benzyl butyrate

Description

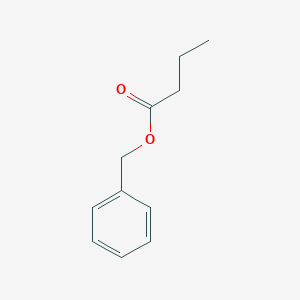

Structure

3D Structure

Properties

IUPAC Name |

benzyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONGZNXBKCOUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047510 | |

| Record name | Benzyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a heavy fruity-floral, plum-like odour | |

| Record name | Butanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | Phenylmethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.005-1.012 | |

| Record name | Benzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-37-7 | |

| Record name | Benzyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L0NDE31F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylmethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21.00 °C. @ 760.00 mm Hg | |

| Record name | Phenylmethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of benzyl butyrate, an ester recognized for its characteristic fruity and floral aroma. Utilized extensively in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of its physical and chemical data is paramount for its application in research and development. This document details its key properties, outlines experimental methodologies for its synthesis, and presents a logical workflow for its preparation.

Core Physicochemical Data

This compound is a colorless liquid at room temperature, characterized by a sweet, fruity aroma often likened to plum or pear.[1] It is found naturally in various plants, including papaya and black tea.[1] The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] | |

| Molecular Weight | 178.23 g/mol | [1][2][3] | |

| CAS Number | 103-37-7 | [1][4][5] | |

| Appearance | Clear, colorless liquid | Standard | [1][2] |

| Odor | Fruity-floral, plum-like | [1][3] | |

| Boiling Point | 238 - 240 °C | 760 mmHg (1 atm) | [1][2][3] |

| Melting Point | -14.3 °C | 977.1 hPa | [5] |

| Density | 1.004 - 1.009 g/cm³ | 20 - 25 °C | [1][5][6] |

| Refractive Index | 1.490 - 1.500 | n20/D | [1][3] |

| Flash Point | 94 - 107 °C | Closed Cup | [5][7] |

| Vapor Pressure | 0.0366 mmHg | 25 °C | [1] |

| Water Solubility | 136 - 281.985 mg/L | 25 °C | [1][5] |

| Solubility | Insoluble in water; Soluble in organic solvents and oils. | [3][8] | |

| log Pow (Octanol/Water) | 3.127 | 25 °C | [5] |

Experimental Protocols & Methodologies

The synthesis and analysis of this compound involve standard organic chemistry techniques. The most common industrial preparation is through the esterification of benzyl alcohol with butyric acid.

1. Synthesis via Fischer Esterification (Acid Catalysis)

This traditional method involves the reaction of benzyl alcohol with butyric acid, typically using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[9][10]

-

Materials: Benzyl alcohol, butyric acid, p-toluenesulfonic acid (catalyst), and cyclohexane (as an azeotropic agent).[9]

-

Procedure:

-

Benzyl alcohol, an excess of butyric acid (e.g., a molar ratio of 1:1.2 to 1:1.7), p-toluenesulfonic acid (typically 3 wt% of the benzyl alcohol), and cyclohexane are charged into a reactor equipped with a stirrer and a Dean-Stark apparatus.[9]

-

The mixture is heated to reflux (approximately 109-120 °C). The water produced during the esterification is removed azeotropically with cyclohexane and collected in the Dean-Stark trap.[9]

-

The reaction is monitored for completion, typically over 3-4 hours.[9][11]

-

Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst and excess acid.[9]

-

A subsequent wash with a mild base (e.g., 5% sodium carbonate solution) is performed to neutralize any remaining acid until the pH is approximately 8.[9]

-

The organic layer is washed again with water.[9]

-

The cyclohexane is recovered via azeotropic distillation.[9]

-

The remaining crude product is purified by vacuum distillation to yield the final this compound product.[9]

-

2. Synthesis via Phase Transfer Catalysis

An alternative method utilizes phase transfer catalysis to react sodium butyrate with benzyl chloride, which avoids the use of strong acids and can lead to higher yields and reduced industrial waste.[8]

-

Materials: Sodium butyrate, benzyl chloride, toluene (solvent), and a phase transfer catalyst (e.g., triethylamine).[8]

-

Procedure:

-

Sodium butyrate, benzyl chloride (in molar excess, e.g., 1:1.2), toluene, and the phase transfer catalyst are combined in a flask.[8]

-

The mixture is stirred and heated to reflux, with the reaction proceeding for 4-8 hours.[8]

-

The reaction progress is monitored by analyzing the consumption of benzyl chloride using Gas Chromatography (GC).[8]

-

Once the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.[8]

-

The resulting crude product solution undergoes distillation at atmospheric pressure to recover the solvent, excess benzyl chloride, and catalyst.[8]

-

The final purification of this compound is achieved through vacuum distillation.[8]

-

3. Analytical Methods

-

Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and for monitoring the progress of synthesis reactions.[8]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of this compound. A typical mobile phase consists of acetonitrile and water with a phosphoric acid modifier.[12]

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the structure and identity of the synthesized ester.[13]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, incorporating steps from the common esterification protocols.

Caption: A logical workflow for the synthesis of this compound via acid-catalyzed esterification.

References

- 1. Cas 103-37-7,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H14O2 | CID 7650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elan-chemical.com [elan-chemical.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. vigon.com [vigon.com]

- 8. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. This compound(103-37-7) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Natural Sources and Isolation of Benzyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl butyrate (also known as benzyl butanoate) is a naturally occurring ester recognized for its pleasant fruity and floral aroma, reminiscent of plum and jasmine.[1][2] This compound is a significant component in the flavor and fragrance industries and is utilized in a variety of consumer products.[1] Beyond its aromatic properties, the study of natural esters like this compound is of interest to researchers in various fields, including food science, biochemistry, and natural product chemistry. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification from these matrices.

Natural Sources of this compound

This compound has been identified as a volatile or semi-volatile component in a range of fruits and plants. While its presence is reported in these sources, quantitative data on its concentration is notably scarce in publicly available scientific literature. The table below summarizes the natural occurrences of this ester.

| Natural Source | Scientific Name | Family | Reported Occurrence |

| Papaya | Carica papaya | Caricaceae | Fruit[1][3] |

| Plum | Prunus domestica | Rosaceae | Fruit[1] |

| Hog Plum | Spondias mombin L. | Anacardiaceae | Fruit[2] |

| Cherimoya | Annona cherimola | Annonaceae | Fruit[2] |

| Mountain Papaya | Vasconcellea pubescens | Caricaceae | Fruit[2] |

| Passion Fruit | Passiflora edulis | Passifloraceae | Juice[2] |

| Macadamia Nuts | Macadamia sp. | Proteaceae | Nuts[1] |

| Tea | Camellia sinensis | Theaceae | Black Tea[2] |

| Vanilla | Vanilla planifolia | Orchidaceae | Bourbon Vanilla[2] |

| Jasmine | Jasminum sp. | Oleaceae | Essential Oil[4] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves the extraction of the essential oil or volatile fraction from the plant material, followed by purification steps to isolate the target compound. The choice of method depends on the thermal stability of the compound and the nature of the source matrix.

Experimental Protocol 1: Steam Distillation

Steam distillation is a widely used technique for extracting essential oils from plant materials.[5] It is particularly suitable for volatile compounds like this compound that are immiscible with water.[5] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[5]

Materials and Equipment:

-

Fresh or dried plant material (e.g., fruit pulp, flower petals)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Preparation of Plant Material: Chop or shred the plant material to increase the surface area for efficient extraction. Weigh a suitable amount of the prepared material.

-

Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds of its volume. Place the prepared plant material in the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass flask, causing the volatile compounds, including this compound, to vaporize.

-

Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible organic layer (essential oil), in the receiver.

-

Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Analysis: Analyze the extracted essential oil using GC-MS to identify and quantify the presence of this compound.

Workflow for Steam Distillation

Caption: Workflow of this compound Isolation via Steam Distillation.

Experimental Protocol 2: Solvent Extraction

Solvent extraction is another common method for isolating natural products. It involves using an organic solvent to dissolve the target compounds from the plant material. This method can be performed at room temperature (maceration) or with heating (Soxhlet extraction).

Materials and Equipment:

-

Fresh or dried plant material, finely ground

-

Organic solvent (e.g., hexane, dichloromethane, ethyl acetate)

-

Soxhlet apparatus (including a round-bottom flask, thimble, and condenser) or a flask for maceration

-

Heating mantle (for Soxhlet)

-

Rotary evaporator

-

Chromatography column (e.g., silica gel)

-

Eluting solvents of varying polarities

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Preparation of Plant Material: Dry and grind the plant material to a fine powder to maximize the surface area for extraction.

-

Extraction:

-

Soxhlet Extraction: Place the powdered material in a cellulose thimble and put it into the Soxhlet extractor. Add the solvent to the round-bottom flask and heat. The solvent will vaporize, condense over the thimble, and extract the compounds. This process is repeated automatically.

-

Maceration: Soak the powdered material in the chosen solvent in a sealed flask at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

-

Solvent Removal: After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

Purification by Column Chromatography:

-

Pack a chromatography column with a suitable stationary phase (e.g., silica gel).

-

Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.

-

Elute the column with a gradient of solvents of increasing polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing this compound.

-

-

Final Purification: Combine the fractions containing the target compound and remove the solvent using a rotary evaporator.

-

Analysis: Confirm the purity and identity of the isolated this compound using GC-MS and compare the mass spectrum with a reference standard.

Workflow for Solvent Extraction and Purification

Caption: Workflow for Solvent Extraction and Purification of this compound.

Conclusion

This compound is a naturally occurring ester found in a variety of fruits and plants, contributing to their characteristic aromas. While its natural sources are well-documented, there is a significant gap in the scientific literature regarding the quantitative concentration of this compound in these sources. The isolation of this compound from natural matrices can be effectively achieved through standard phytochemical techniques such as steam distillation and solvent extraction, followed by chromatographic purification. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists aiming to isolate and study this and other similar volatile esters from natural origins. Further research is warranted to quantify the abundance of this compound in its natural hosts, which would be valuable for the flavor, fragrance, and food science industries.

References

- 1. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 2. Analysis of volatile compounds of taperebá (Spondias mombin L.) and cajá (Spondias mombin L.) by simultaneous distillation and extraction (SDE) and solid phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of Benzyl Butyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl butyrate (C₁₁H₁₄O₂), a common fragrance and flavor ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, quantification, and structural elucidation of this compound in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons in the benzyl and butyrate moieties of the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for this compound [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.09 | m | 5H | Ar-H (Phenyl group) |

| 5.11 | s | 2H | -O-CH₂ -Ph |

| 2.31 | t | 2H | -C(=O)-CH₂ -CH₂-CH₃ |

| 1.66 | sextet | 2H | -C(=O)-CH₂-CH₂ -CH₃ |

| 0.94 | t | 3H | -C(=O)-CH₂-CH₂-CH₃ |

m = multiplet, s = singlet, t = triplet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound [3][4]

| Chemical Shift (ppm) | Assignment |

| 173.2 | C =O (Ester carbonyl) |

| 136.1 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 128.0 | Ar-C H |

| 66.2 | -O-C H₂-Ph |

| 36.2 | -C(=O)-C H₂-CH₂-CH₃ |

| 18.4 | -C(=O)-CH₂-C H₂-CH₃ |

| 13.7 | -C(=O)-CH₂-CH₂-C H₃ |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry NMR tube.[5]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[1]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay: 8-10 seconds to ensure full relaxation for quantitative analysis.[1]

-

Number of Scans: 8-16 scans are typically sufficient.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 scans or more may be necessary due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the aromatic ring.

IR Spectroscopic Data

Table 3: IR Absorption Bands and Functional Group Assignments for this compound [6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1100 | Strong | C-O stretch (ester) |

| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.

Instrumentation and Sample Analysis:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.[8]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common ionization technique for volatile compounds like this compound.

Mass Spectrometric Data

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | ~20 | [M]⁺ (Molecular Ion) |

| 108 | ~100 | [C₇H₈O]⁺ |

| 91 | ~90 | [C₇H₇]⁺ (Tropylium ion) |

| 71 | ~30 | [C₄H₇O]⁺ |

| 43 | ~35 | [C₃H₇]⁺ |

Fragmentation Analysis

The fragmentation of this compound under electron ionization conditions can be rationalized as follows:

-

m/z 108: This prominent peak likely arises from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by the cleavage of the benzylic C-O bond.

-

m/z 91: This is the characteristic tropylium ion, formed by the cleavage of the C-O bond and subsequent rearrangement of the benzyl cation. This is a very common fragment for benzyl-containing compounds.

-

m/z 71: This fragment corresponds to the butyryl cation, [CH₃CH₂CH₂C=O]⁺, formed by the cleavage of the ester bond.

-

m/z 43: This peak can be attributed to the propyl cation, [CH₃CH₂CH₂]⁺, resulting from the loss of CO from the butyryl cation.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile esters.[9]

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[10]

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to data interpretation and structural confirmation.

Caption: Spectroscopic Analysis Workflow.

References

- 1. pubs.sciepub.com [pubs.sciepub.com]

- 2. This compound(103-37-7) 1H NMR [m.chemicalbook.com]

- 3. This compound(103-37-7) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound(103-37-7) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. benchchem.com [benchchem.com]

- 10. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Safety Profile of Benzyl Butyrate: A Toxicological and Dermatological Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl butyrate, a fruity-scented ester, is a common ingredient in fragrances, flavorings, and cosmetics. This widespread use necessitates a thorough understanding of its toxicological and dermatological properties to ensure consumer and occupational safety. This technical guide provides a comprehensive review of the available safety data on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying metabolic and signaling pathways.

Toxicological Profile

The toxicological assessment of this compound encompasses acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. The data consistently indicates a low order of acute toxicity and a lack of significant local dermal effects.

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral and dermal routes. The median lethal dose (LD50) provides a quantitative measure of a substance's short-term poisoning potential.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | 2330 mg/kg bw | [1][2][3] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | [1][3][4] |

Dermatological Effects

Skin Irritation: Multiple safety data sheets and toxicological reviews indicate that this compound is not considered to be a skin irritant.[5] In studies following the OECD Guideline 404 for Acute Dermal Irritation/Corrosion, the application of this compound to the skin of rabbits did not produce significant erythema or edema.

Eye Irritation: The available data suggests that this compound is not an eye irritant.[5]

Genotoxicity

The genotoxic potential of this compound has been evaluated, often in conjunction with data from its structural analog, benzyl acetate. The consensus from these assessments is that this compound is not genotoxic.[6][7] Key assays used to determine genotoxicity include the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay.

Experimental Protocols

To ensure the reliability and reproducibility of toxicological data, standardized experimental protocols are employed. The following sections detail the methodologies for the key dermatological and genotoxicity assays.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Skin Sensitization: Local Lymph Node Assay (OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses strains of Salmonella typhimurium that are mutated to require histidine for growth. The assay assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Genotoxicity: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Metabolic and Signaling Pathways

The biological effects of this compound are intrinsically linked to its metabolism. It is anticipated that this compound is rapidly hydrolyzed in the body by esterases into its constituent molecules: benzyl alcohol and butyric acid. The subsequent metabolic pathways of these two molecules are well-characterized.

Metabolic Pathway of this compound

References

- 1. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of Benzyl Butyrate: A Technical Guide to its Antimicrobial and Immunomodulatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl butyrate, an ester of butyric acid and benzyl alcohol, is a compound of growing interest in the fields of pharmacology and therapeutics. While its parent compound, butyrate, is extensively studied for its profound effects on gut health, immunity, and as an anti-cancer agent, this compound remains a less-explored molecule. This technical guide provides an in-depth overview of the known and potential antimicrobial and immunomodulatory effects of this compound, drawing from the extensive research on butyrate and the available data on its benzyl ester derivative. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential and areas for future investigation of this compound.

Antimicrobial Effects of this compound

While specific quantitative data on the antimicrobial activity of this compound is limited, the well-documented antimicrobial properties of butyrate provide a strong basis for its potential efficacy.

Direct Antimicrobial Action

Butyrate exerts direct antimicrobial effects against a range of pathogenic bacteria. Studies on butanoic acid have demonstrated its ability to inactivate various Gram-positive and Gram-negative bacteria, including strains of Acinetobacter baumannii, Bacillus, Escherichia coli, and Staphylococcus.[1] The primary mechanism of this action is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1] Given that this compound is an ester of butyric acid, it is plausible that it may exhibit similar direct antimicrobial properties, although its efficacy may be influenced by its different chemical structure and lipophilicity.

Indirect Antimicrobial Action via Host Defense Peptide (HDP) Induction

Butyrate and its analogs are known to stimulate the expression of host defense peptides (HDPs), which are crucial components of the innate immune system. However, in a comparative study, this compound was found to be significantly weaker than sodium butyrate and glyceryl tributyrate in stimulating HDP expression in porcine IPEC-J2 cells.[2] This suggests that while it may contribute to this aspect of innate immunity, its potency is less than that of other butyrate forms.

Table 1: Comparative Efficacy of Butyrate Analogs on Host Defense Peptide (HDP) Expression

| Compound | Relative Efficacy in Stimulating Porcine HDPs |

| Sodium Butyrate | Strong |

| Glyceryl Tributyrate | Comparable to Sodium Butyrate |

| This compound | Significantly Weaker |

| Trans-cinnamyl Butyrate | Significantly Weaker |

Source: Du et al., 2021.[2]

Immunomodulatory Effects of this compound

The immunomodulatory properties of butyrate are extensively documented and are primarily attributed to its function as a histone deacetylase (HDAC) inhibitor.[3] This inhibition leads to changes in gene expression that can profoundly impact immune cell function and cytokine production. This compound, as a derivative of butyric acid, is anticipated to share these immunomodulatory capabilities.

Modulation of Cytokine Production

Butyrate has been shown to modulate the release of various cytokines, often in a concentration-dependent manner. It generally exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines while in some contexts, it can enhance the production of anti-inflammatory or regulatory cytokines.

Table 2: Effects of Butyrate on Cytokine Release from in vitro Stimulated Human Blood

| Cytokine | Effect of Butyrate | Effective Concentration |

| TNF-α | Significant Decrease | 0.0625 - 2 mM |

| IFN-γ | Significant Decrease | 0.0625 - 2 mM |

| IL-12 | Significant Decrease | 0.0625 - 2 mM |

| IL-6 | No Alteration | 0.0625 - 2 mM |

| IL-5 | Significant Reduction | ≥ 0.25 mM |

| IL-10 | Significant Reduction | ≥ 0.25 mM |

| IL-13 | Significant Reduction | ≥ 0.25 mM |

Source: Di Sabatino et al., 2005.[4]

In other studies, butyrate has been observed to enhance the production of IL-23 while inhibiting IL-12 in stimulated dendritic cells.[5] It has also been shown to increase the expression of anti-inflammatory cytokines like IL-10 and TGF-β.[6] While direct quantitative data for this compound is not yet available, it is reasonable to hypothesize that it will influence cytokine production in a similar, though potentially quantitatively different, manner.

Signaling Pathways

The immunomodulatory effects of butyrate are mediated through several key signaling pathways:

-

NF-κB Pathway: Butyrate is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation and nuclear translocation of NF-κB, butyrate can suppress the expression of pro-inflammatory genes.[7][8]

-

MAPK Pathway: Butyrate can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli and play a role in inflammation and apoptosis.[9][10][11][12]

-

G-Protein Coupled Receptors (GPCRs): Butyrate can act as a ligand for several GPCRs, including GPR41, GPR43, and GPR109a, which are expressed on immune and intestinal epithelial cells and are involved in mediating its anti-inflammatory effects.[3]

It is highly probable that this compound also exerts its immunomodulatory effects through these critical signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antimicrobial and immunomodulatory properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium for the test microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading of Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Cytokine Release Assay

This assay measures the production of cytokines by immune cells in response to a stimulus in the presence or absence of the test compound.

Protocol:

-

Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific immune cell line) in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide - LPS). Include unstimulated and vehicle controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., immune cells or intestinal epithelial cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Conclusion and Future Directions

This compound holds promise as a molecule with potential antimicrobial and immunomodulatory activities, largely inferred from the extensive research on its parent compound, butyric acid. The available evidence suggests that while it may be a weaker inducer of host defense peptides compared to other butyrate forms, its role as an HDAC inhibitor likely confers significant immunomodulatory capabilities.

Future research should focus on generating specific quantitative data for this compound. Key areas of investigation include:

-

Comprehensive Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi.

-

Quantitative Immunomodulatory Profiling: Detailed analysis of the concentration-dependent effects of this compound on the production of a wide range of pro- and anti-inflammatory cytokines in various immune cell types.

-

Mechanism of Action Studies: Elucidating the specific interactions of this compound with key signaling pathways such as NF-κB and MAPK, and its activity at G-protein coupled receptors.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection and inflammation.

A deeper understanding of the unique pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent. This guide serves as a starting point for stimulating further research into this promising compound.

References

- 1. Butyrate and tributyrin reduce LPS-induced inflammatory cytokine production from human visceral fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of NF-κB pathway in cancer therapy by sodium butyrate and Isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The luminal short-chain fatty acid butyrate modulates NF-kappaB activity in a human colonic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyrate promotes C2C12 myoblast proliferation by activating ERK/MAPK pathway - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 10. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p38 MAPK signaling pathway is involved in butyrate-induced vitamin D receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Benzyl Butyrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl butyrate, a benzoate ester recognized for its fruity aroma and application in the fragrance and flavor industries, possesses a multifaceted mechanism of action in biological systems largely attributable to its hydrolysis into benzyl alcohol and butyric acid. This technical guide delineates the current understanding of this compound's biological activities, focusing on the well-documented molecular mechanisms of its primary metabolite, butyric acid. It will cover butyric acid's role as a histone deacetylase (HDAC) inhibitor, a signaling molecule for G-protein coupled receptors (GPCRs), and its subsequent effects on cancer progression and inflammation. The biological activities of benzyl alcohol will also be discussed. This guide provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Introduction

This compound is an organic ester formed from benzyl alcohol and butyric acid. While its use in non-pharmaceutical applications is well-established, its biological effects are of increasing interest to the scientific community. The central hypothesis regarding its mechanism of action is its rapid hydrolysis by esterases in biological systems, releasing benzyl alcohol and butyric acid. Consequently, the observed biological effects are predominantly those of its constituent molecules. This guide will, therefore, focus on the distinct and overlapping mechanisms of these two metabolites.

Proposed Mechanism of Action: Hydrolysis of this compound

The initial and most critical step in the biological action of this compound is its enzymatic hydrolysis. Carboxylesterases, ubiquitous enzymes in the body, are responsible for cleaving the ester bond, yielding benzyl alcohol and butyric acid.

The Central Role of Butyric Acid

Butyric acid, a short-chain fatty acid (SCFA), is a well-researched molecule with potent biological activities, particularly in the gut. Its mechanisms are multifaceted and include epigenetic regulation and receptor-mediated signaling.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones. By inhibiting HDACs, butyrate promotes a more open chromatin structure, leading to the transcription of genes that are often silenced in cancer cells, such as those involved in cell cycle arrest, apoptosis, and differentiation.[1][2]

G-Protein Coupled Receptor (GPCR) Activation

Butyrate acts as a ligand for several G-protein coupled receptors, including GPR41, GPR43, and GPR109A. Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that influence inflammation, metabolism, and gut homeostasis.

Anti-Inflammatory Effects

A key consequence of both HDAC inhibition and GPCR activation by butyrate is the suppression of inflammatory pathways. Butyrate has been shown to inhibit the activation of the master inflammatory transcription factor, NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.[1]

Anti-Cancer Effects

The anti-cancer properties of butyrate are a result of its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, largely through its action as an HDAC inhibitor.[1][3] Studies have shown that butyrate can inhibit the growth of various cancer cell lines.[4]

The Role of Benzyl Alcohol

Benzyl alcohol, the other hydrolysis product of this compound, also exhibits biological activity, although it is generally less potent than butyric acid in the context of anti-cancer and anti-inflammatory effects.

Membrane Fluidity and Ion Channel Modulation

Benzyl alcohol is known to increase the fluidity of cell membranes by partitioning into the lipid bilayer.[5] This can affect the function of membrane-embedded proteins, including ion channels. It has been shown to block sodium channels in a voltage-dependent manner and modify the properties of acetylcholine receptor channels.[6][7]

Antimicrobial and Preservative Action

Benzyl alcohol is widely used as a preservative in pharmaceutical formulations due to its bacteriostatic and antifungal properties.[8][9] Its mechanism of antimicrobial action involves the disruption of microbial cell membranes.[9][10]

Metabolism and Toxicity

In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid and excreted in the urine.[11] However, at very high concentrations, it can lead to toxic effects such as respiratory failure and hypotension.[11] Neonates have a limited capacity to metabolize benzyl alcohol, which can lead to a condition known as "gasping syndrome".[12][13]

Quantitative Data

The following tables summarize key quantitative data for this compound and its metabolites.

Table 1: Toxicity Data

| Compound | Test | Species | Route | Value | Reference |

| This compound | LD50 | Rat | Oral | 2330 mg/kg | [14] |

| This compound | LD50 | Rabbit | Dermal | > 5000 mg/kg | [14][15] |

| Benzyl Alcohol | LD50 | Rat | Oral | 1230 - 1610 mg/kg | [1][16] |

| Benzyl Alcohol | LD50 | Rabbit | Dermal | 2000 mg/kg | [1] |

| Benzyl Alcohol | LC50 | Rat | Inhalation | > 4178 mg/m³ (4h) |

Table 2: In Vitro Efficacy of Butyrate in Colon Cancer Cell Lines

| Cell Line | Time (h) | IC50 (mM) | Reference |

| HCT116 | 24 | 1.14 | [4] |

| HCT116 | 48 | 0.83 | [4] |

| HCT116 | 72 | 0.86 | [4] |

| HT-29 | 48 | 2.42 | [4] |

| HT-29 | 72 | 2.15 | [4] |

| Caco-2 | 72 | 2.15 | [4] |

| HCT116 (Tributyrin) | 24 | 4.94 | [17] |

| HCT116 (Indole-3-butyric acid) | 24 | 6.28 | [17] |

Experimental Protocols

The following are outlines of key experimental protocols relevant to the study of this compound and its metabolites.

In Vitro Ester Hydrolysis Assay

This assay determines the rate at which this compound is hydrolyzed in a biological matrix.

-

Preparation of Biological Matrix: Prepare a homogenate or S9 fraction from liver or intestinal tissue, or use purified esterase enzymes.

-

Reaction Mixture: Incubate this compound at a known concentration with the biological matrix in a suitable buffer at 37°C.

-

Time-Course Sampling: At various time points, stop the reaction (e.g., by adding a solvent or acid).

-

Quantification: Analyze the samples using HPLC or GC-MS to measure the decrease in this compound and the increase in benzyl alcohol and butyric acid over time.

-

Data Analysis: Calculate the rate of hydrolysis.

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of butyrate to inhibit HDAC activity.

-

Source of HDACs: Use nuclear extracts from cells or purified HDAC enzymes.

-

Assay Principle: A fluorogenic or colorimetric HDAC substrate is used. In the presence of HDACs, the acetyl group is removed, and a subsequent developer enzyme releases a fluorescent or colored product.

-

Procedure:

-

Incubate the HDAC source with the substrate in the presence and absence of varying concentrations of butyrate.

-

Add the developer solution.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value for butyrate.[18][19][20]

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This method quantifies the induction of apoptosis in cancer cells treated with butyrate.

-

Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of butyrate for a specified duration.

-

Cell Staining:

-

Harvest the cells (both adherent and floating).

-

Wash the cells with a binding buffer.

-

Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters necrotic cells with compromised membranes).[21]

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Conclusion

The biological mechanism of action of this compound is primarily driven by its hydrolysis into benzyl alcohol and butyric acid. Butyric acid, in particular, exerts potent effects through HDAC inhibition and GPCR activation, leading to significant anti-inflammatory and anti-cancer activities. Benzyl alcohol contributes to the overall biological profile through its effects on cell membranes and ion channels. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this compound and its metabolites. Future research should focus on the in vivo pharmacokinetics of this compound to better understand the tissue-specific concentrations of its active metabolites and to investigate any potential biological activities of the intact ester.

References

- 1. fishersci.com [fishersci.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]

- 5. KIT - Botanisches Institut - Nick-Labor Das sind wir - intern - Toolbox: Molecules - Inhibitors - Plasma membrane - Benzyl alcohol [jkip.kit.edu]

- 6. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine receptor channel properties are modified by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemcomplex.com [chemcomplex.com]

- 9. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 12. Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States [cdc.gov]

- 13. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]

- 14. This compound | 103-37-7 [chemicalbook.com]

- 15. This compound, 103-37-7 [thegoodscentscompany.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.bio-techne.com [resources.bio-techne.com]

- 20. abcam.cn [abcam.cn]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Benzyl Butyrate

This technical guide provides a comprehensive overview of the solubility of this compound in various solvent systems. This information is critical for professionals in research, science, and drug development who utilize this compound in formulations, synthesis, and analytical applications.

Physicochemical Properties of this compound

This compound (phenylmethyl butanoate) is a carboxylic ester characterized by a fruity, plum-like odor.[1][2] It is found naturally in fruits such as papaya.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | Colorless clear liquid | [1][4] |

| Boiling Point | 238-240 °C | [1][3][4] |

| Melting Point | 21 °C | [3] |

| Density | 1.005-1.012 g/mL at 25 °C | [1][3] |

| Refractive Index | 1.490-1.500 at 20 °C | [3][4] |

| Water Solubility | 136 mg/L (at 25 °C) | [1][5] |

| LogP | 2.95 - 3.127 | [6][7] |

Solubility Profile of this compound

The solubility of a compound is a fundamental property that influences its behavior in various applications. This compound is generally characterized as being insoluble in water, glycols, and glycerol, while being soluble in organic solvents and oils.[3][8] It is miscible with ethanol at room temperature.[3][8]

Qualitative Solubility

The principle of "like dissolves like" is a key determinant of solubility. This compound, being a relatively nonpolar ester, exhibits good solubility in nonpolar and moderately polar organic solvents. Its insolubility in polar solvents like water is attributed to its inability to form strong hydrogen bonds with water molecules.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25 °C.

Table 2: Quantitative Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (g/L) |

| Acetone | 2420.26 |

| Acetonitrile | 2326.62 |

| Benzyl alcohol | 568.8 |

| n-Butanol | 1035.92 |

| 2-Butanone | 1417.34 |

| Cyclohexanol | 671.44 |

| 1,2-Dichlorobenzene | 831.62 |

| Dimethylformamide (DMF) | 2459.82 |

| 1,4-Dioxane | 1822.23 |

| Dipropyl ether | 412.55 |

| Ethanol | 1736.77 |

| Ethyl acetate | 1529.86 |

| 2-Ethylhexanol | 363.3 |

| Isobutanol | 833.18 |

| Isopropanol | 939.97 |

| Methanol | 2442.81 |

| Methyl acetate | 1171.61 |

| n-Nonanol | 247.91 |

| n-Pentane | Not Specified |

| 2-Pentanol | 595.26 |

| n-Propanol | 1101.7 |

| Tetrahydrofuran (THF) | 1377.31 |

| Toluene | 412.38 |

| Trichloroethylene | 4054.64 |

| Water | 0.98 |

Data sourced from Scent.vn[8]

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, primarily related to the properties of the solvent and the surrounding environment.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10][11]

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected Solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow

Caption: A generalized workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation : Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration : Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to determine the required equilibration time by sampling at different time points in a preliminary experiment.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, the sample can be filtered through a chemically inert syringe filter (e.g., PTFE).

-

Quantification : Dilute the sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Reporting : Calculate the solubility based on the concentration of the saturated solution and any dilution factors. The results are typically reported in mg/mL or g/L. The experiment should be performed in triplicate to ensure accuracy and reproducibility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in various solvent systems. The quantitative data presented in the tables, along with the experimental protocol, offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of the solubility characteristics of this compound is essential for its effective application in formulation, manufacturing, and research.

References

- 1. Cas 103-37-7,this compound | lookchem [lookchem.com]

- 2. This compound | 103-37-7 [chemicalbook.com]

- 3. This compound | C11H14O2 | CID 7650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbull.com [chemicalbull.com]

- 5. This compound, 103-37-7 [thegoodscentscompany.com]

- 6. This compound CAS#: 103-37-7 [m.chemicalbook.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. scent.vn [scent.vn]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide on the Thermal Degradation Profile of Benzyl Butyrate

Researchers, scientists, and drug development professionals often require a thorough understanding of the thermal stability and degradation pathways of chemical compounds. This technical guide aims to provide a comprehensive overview of the thermal degradation profile of benzyl butyrate. However, a thorough review of available scientific literature reveals a significant gap in research specifically investigating the thermal degradation of this compound.

This guide will, therefore, address the topic by first presenting the known physical and chemical properties of this compound. It will then extrapolate potential degradation pathways based on the thermal behavior of structurally related compounds. Finally, it will outline the necessary experimental protocols that would be required to generate a complete thermal degradation profile for this compound.

Physicochemical Properties of this compound

A solid understanding of the fundamental properties of this compound is essential before considering its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [7] |

| Molecular Weight | 178.23 g/mol | [7] |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | 238 - 240 °C | [7] |

| Density | 1.01 g/mL (at 25 °C) | [7] |

| Synonyms | Benzyl butanoate, Butyric acid benzyl ester | [7] |

Postulated Thermal Degradation Pathways

In the absence of direct experimental data for this compound, we can hypothesize potential degradation mechanisms by examining the thermal decomposition of its constituent parts: the benzyl group and the butyrate ester functional group.

The primary degradation pathway for esters at elevated temperatures is typically β-hydride elimination, if a β-hydrogen is available on the alkyl portion of the ester. In the case of this compound, the benzyl group lacks a β-hydrogen, suggesting that this common pathway is unlikely.

Therefore, the most probable degradation mechanism would involve homolytic cleavage of the ester bond. This would lead to the formation of a benzyl radical and a butyryloxy radical.

DOT Script for Postulated Initial Degradation Step

Caption: Postulated initial homolytic cleavage of this compound upon heating.

Following this initial step, the resulting radicals would undergo further reactions:

-

Benzyl Radical: The thermal decomposition of benzyl radicals has been studied and is known to be complex, potentially leading to the formation of various aromatic hydrocarbons.[8]

-

Butyryloxy Radical: This radical can undergo decarboxylation to form a propyl radical and carbon dioxide. The propyl radical can then participate in a variety of subsequent reactions, including disproportionation and combination.

DOT Script for Secondary Degradation Pathways

Caption: Potential secondary reactions of the initial radical fragments.

Recommended Experimental Protocols for Determining the Thermal Degradation Profile

To rigorously determine the thermal degradation profile of this compound, a series of well-defined experiments would be necessary.

3.1. Thermogravimetric Analysis (TGA)

This would be the primary technique to determine the onset temperature of decomposition and the overall mass loss profile as a function of temperature.

-

Apparatus: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of high-purity this compound would be placed in an inert crucible (e.g., alumina).

-

Methodology:

-

The sample would be heated from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

The experiment would be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

The mass of the sample would be continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) would be analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final residual mass.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC would be used to determine the thermal transitions, including the boiling point and any endothermic or exothermic events associated with decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) would be hermetically sealed in an aluminum pan.

-

Methodology:

-

The sample would be heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The heat flow to or from the sample relative to a reference pan would be measured as a function of temperature.

-

The resulting DSC thermogram would reveal the boiling point and any endothermic or exothermic peaks corresponding to decomposition events.

-

3.3. Evolved Gas Analysis (EGA)

To identify the degradation products, the gases evolved during TGA can be analyzed in real-time using techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

-

Apparatus: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

-

Methodology:

-

A TGA experiment would be performed as described in section 3.1.

-

The evolved gases from the TGA furnace would be transferred via a heated transfer line to the MS or FTIR for analysis.

-

The mass spectra or infrared spectra of the evolved gases would be recorded as a function of temperature, allowing for the identification of the degradation products.

-

3.4. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides a more detailed separation and identification of the volatile and semi-volatile degradation products.

-

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Methodology:

-

A small amount of this compound would be placed in the pyrolyzer.

-

The sample would be rapidly heated to a specific decomposition temperature (determined from TGA) and held for a short period.

-

The resulting pyrolysis products would be swept into the GC for separation and then into the MS for identification based on their mass spectra and fragmentation patterns.

-

DOT Script for Experimental Workflow

Caption: Proposed experimental workflow for characterizing the thermal degradation of this compound.

Conclusion